molecular formula C18H17ClN2O5S2 B2504135 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 339105-27-0

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2504135
CAS No.: 339105-27-0
M. Wt: 440.91
InChI Key: OCMDYTQNUKBENO-UHFFFAOYSA-N
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Description

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and methoxy and dimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzenesulfonamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it useful in materials science or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzenesulfonamide compounds, such as:

  • 2-(2-chlorothiazol-5-yl)benzenesulfonamide
  • 4-methoxy-N-(3,4-dimethoxyphenyl)benzenesulfonamide
  • 2-(3,4-dimethoxyphenyl)thiazole

Uniqueness

What sets 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide apart is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMDYTQNUKBENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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